molecular formula C11H8Cl3N3 B8610152 N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine CAS No. 280582-27-6

N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine

Cat. No.: B8610152
CAS No.: 280582-27-6
M. Wt: 288.6 g/mol
InChI Key: QRPHTLAXXXOUIF-UHFFFAOYSA-N
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Description

N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of chlorine and methyl groups attached to the pyrimidine ring, as well as a dichloroanilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine typically involves the reaction of 2-chloro-5-methylpyrimidine with 3,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the aniline group replaces the chlorine atom on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Used as an intermediate in the synthesis of dyes and pharmaceuticals.

    3,4-Dichloroaniline: Utilized in the production of herbicides and dyes.

    1,2-Dichloro-4-nitrobenzene: An intermediate in the synthesis of agrochemicals.

Uniqueness

N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chlorine and methyl groups, along with the dichloroanilino moiety, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

280582-27-6

Molecular Formula

C11H8Cl3N3

Molecular Weight

288.6 g/mol

IUPAC Name

2-chloro-N-(3,4-dichlorophenyl)-5-methylpyrimidin-4-amine

InChI

InChI=1S/C11H8Cl3N3/c1-6-5-15-11(14)17-10(6)16-7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,15,16,17)

InChI Key

QRPHTLAXXXOUIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dichloroaniline (639 mg, 3.94 mmol) and concentrated hydrochloric acid (ca. 12M, 0.2 ml, ca. 2.4 mmol) were sequentially added to a solution of 5-methyl-2,4-dichloropyrimidine (643 mg, 3.94 mmol) in n-butanol (20 ml). The mixture was stirred at ambient temperature for 20 hours, after which time a gelatinous precipitate had fallen out of solution. DCM was added until a solution was obtained, and silica (2.5 g) was added. Volatile material was removed by evaporation and the residue was loaded on a Varian Mega Bond Elut column pre-conditioned with ethyl acetate. The column was eluted with 0-10% methanol solution in ethyl acetate containing 0.5% aqueous ammonia. The appropriate fractions were concentrated, and the residue was triturated with n-butanol (20 ml). The filtrate was evaporated onto silica (2.5 g) and loaded on a Varian Mega Bond Elut column pre-conditioned with isohexane. The column was eluted with 0-50% ethyl acetate solution in isohexane. Concentration of the appropriate fractions gave the product as a white solid (340 mg, 26%). NMR: 2.17 (s, 3H), 7.60 (d, 1H), 7.70 (dd, 1H), 8.00 (d, 1H), 8.11 (s, 1H), 8.97 (s, 1H); MS (MH+): 288.1, 290.1, 292.1.
Quantity
639 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
643 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26%

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